An In-depth Technical Guide to Methyl 6-methoxybenzofuran-2-carboxylate (CAS No: 55364-67-5)
An In-depth Technical Guide to Methyl 6-methoxybenzofuran-2-carboxylate (CAS No: 55364-67-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-methoxybenzofuran-2-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its benzofuran core, adorned with a methoxy group and a methyl ester, presents a unique scaffold for the development of complex molecular architectures, most notably as a key intermediate in the synthesis of targeted cancer therapeutics like Fruquintinib. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, and applications, with a focus on the underlying chemical principles and practical experimental methodologies.
Introduction: The Significance of a Versatile Benzofuran Scaffold
Benzofurans are a class of heterocyclic compounds that are constituents of many natural products and pharmacologically active molecules.[1] The inherent biological activities associated with the benzofuran nucleus, including antitumor, antimicrobial, and anti-inflammatory properties, have established it as a "privileged scaffold" in drug discovery.[2] Methyl 6-methoxybenzofuran-2-carboxylate, with its specific substitution pattern, offers reactive handles for further chemical modifications, making it a valuable starting material for the synthesis of diverse derivatives.[2] Its role as a crucial intermediate in the production of Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy, underscores its importance in the pharmaceutical industry.[2]
Synthesis and Mechanism
The synthesis of Methyl 6-methoxybenzofuran-2-carboxylate is typically achieved through a two-step process: the formation of the benzofuran-2-carboxylic acid core followed by esterification.
Synthesis of 6-methoxy-benzofuran-2-carboxylic acid
A common and effective method for the synthesis of the precursor, 6-methoxy-benzofuran-2-carboxylic acid, involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with an alpha-halo ester followed by hydrolysis.[3]
Mechanism: The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromomalonate in the presence of a base like potassium carbonate. This is followed by an intramolecular condensation and subsequent hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Synthesis workflow for 6-methoxy-benzofuran-2-carboxylic acid.
Esterification to Methyl 6-methoxybenzofuran-2-carboxylate
The carboxylic acid is then converted to its methyl ester. A standard method for this transformation is Fischer-Speier esterification or reaction with a methylating agent.[2][4]
Mechanism: In a common laboratory procedure, the carboxylic acid is treated with a methylating agent such as dimethyl sulfate in the presence of a base like potassium carbonate in a suitable solvent like acetone. The carboxylate anion, formed in situ, acts as a nucleophile, attacking the methyl group of the dimethyl sulfate to yield the methyl ester.
Caption: Esterification to yield the final product.
Physicochemical and Spectral Data
Accurate characterization of Methyl 6-methoxybenzofuran-2-carboxylate is crucial for its use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 55364-67-5 | [1] |
| Molecular Formula | C₁₁H₁₀O₄ | [1] |
| Molecular Weight | 206.19 g/mol | [1] |
| Appearance | Off-white to white crystalline powder | --- |
| Melting Point | 94.2-95.2 °C | Vendor Data |
| Boiling Point | 301.4±22.0 °C (Predicted) | Vendor Data |
| Density | 1.225±0.06 g/cm³ (Predicted) | Vendor Data |
| LogP | 2.31 | [1] |
Spectral Data
The structural elucidation of Methyl 6-methoxybenzofuran-2-carboxylate is confirmed through various spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the methoxy protons, the methyl ester protons, and the aromatic protons on the benzofuran ring system.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Expected signals would correspond to the carbons of the methoxy group, the methyl ester, the aromatic and furan rings, and the carboxyl group.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (206.19).
Applications in Drug Discovery and Organic Synthesis
The primary application of Methyl 6-methoxybenzofuran-2-carboxylate is as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Intermediate in the Synthesis of Fruquintinib
Fruquintinib is an oral, potent, and highly selective small-molecule inhibitor of VEGFR-1, -2, and -3, which has been approved for the treatment of metastatic colorectal cancer.[2] The synthesis of Fruquintinib relies on the elaboration of the benzofuran core, for which Methyl 6-methoxybenzofuran-2-carboxylate serves as a crucial starting material. The methoxy group is a precursor to the hydroxyl group which is essential for the final coupling step in the synthesis of the drug.
Experimental Protocols
The following are representative protocols for the synthesis of Methyl 6-methoxybenzofuran-2-carboxylate.
Protocol for the Synthesis of 6-methoxy-benzofuran-2-carboxylic acid[3]
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Reaction Setup: In a three-necked flask, combine 2-hydroxy-4-methoxybenzaldehyde (11 g), ethyl bromomalonate (20.3 g), potassium carbonate (12.3 g), and methyl-ethyl ketone (51 ml).
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Reaction: Reflux the mixture for 6 hours.
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Hydrolysis: After cooling, add a methanolic solution of potassium hydroxide to hydrolyze the ester.
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Workup: Once hydrolysis is complete, pour the reaction mixture into an aqueous hydrochloric acid solution.
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Isolation: Filter the resulting precipitate to obtain 6-methoxy-benzofuran-2-carboxylic acid. The product has a reported melting point of 208-211 °C.
Protocol for the Methyl Esterification[4]
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Reaction Setup: In a suitable flask, dissolve the 6-methoxy-benzofuran-2-carboxylic acid (0.02 mol) in acetone.
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Reagents: Add potassium carbonate (0.1 mol) and dimethyl sulfate (0.02 mol) to the solution.
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Reaction: Reflux the mixture for 48 hours.
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Workup: Monitor the reaction by TLC. Once complete, filter the mixture and remove the solvent under reduced pressure.
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Purification: Purify the residue by silica gel column chromatography (eluent: chloroform or chloroform:methanol mixtures) to yield Methyl 6-methoxybenzofuran-2-carboxylate.
Safety and Handling
While a specific safety data sheet for Methyl 6-methoxybenzofuran-2-carboxylate is not universally available, data for structurally related compounds such as 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid suggests that it should be handled with care.[6]
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General Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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GHS Hazard Statements for Related Compounds:
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H302: Harmful if swallowed.[6]
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GHS Precautionary Statements for Related Compounds:
Conclusion
Methyl 6-methoxybenzofuran-2-carboxylate is a compound of significant interest to the scientific community, particularly those involved in the synthesis of bioactive molecules. Its straightforward synthesis from readily available starting materials and its utility as a versatile intermediate make it a valuable tool in the arsenal of the synthetic chemist. The continued exploration of its chemistry will undoubtedly lead to the discovery of new and important applications in drug development and beyond.
References
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PrepChem.com. Synthesis of 6-methoxy-benzofuran-2-carboxylic acid. [Link]
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PubChem. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. [Link]
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
- Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591.
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SIELC Technologies. Methyl 6-methoxy-2-benzofurancarboxylate. [Link]
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